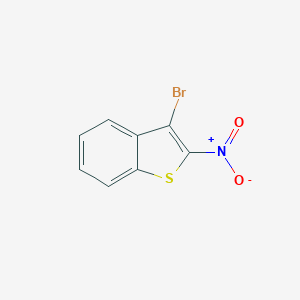

3-bromo-2-nitro-1-benzotiofeno

Descripción general

Descripción

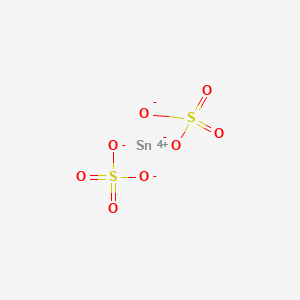

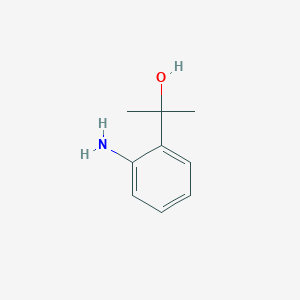

3-Bromo-2-nitro-benzo[b]thiophene is a useful research compound. Its molecular formula is C8H4BrNO2S and its molecular weight is 258.09 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Bromo-2-nitro-benzo[b]thiophene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167741. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromo-2-nitro-benzo[b]thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-nitro-benzo[b]thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Transistores de efecto de campo orgánico (OFET)

3-bromo-2-nitro-1-benzotiofeno: los derivados son fundamentales en el desarrollo de dispositivos OFET de alta movilidad. Sus propiedades estructurales contribuyen al transporte de carga eficiente, que es esencial para OFET de alto rendimiento. Los derivados de este compuesto se pueden adaptar para mejorar la estabilidad y el rendimiento de los OFET, lo que los hace adecuados para la electrónica flexible y las tecnologías de visualización avanzadas .

Células solares sensibilizadas con colorante (DSSC)

En el ámbito de las energías renovables, This compound juega un papel como alternativa a los aceptores de fullereno en las DSSC. Sus derivados se pueden diseñar para mejorar la absorción de luz y los procesos de transferencia de electrones, lo que lleva a una mayor eficiencia y estabilidad de las células solares .

Fotovoltaica orgánica (OPV)

Similar a las DSSC, los derivados de este compuesto sirven como aceptores no fullerenos en las OPV. Contribuyen al espectro de absorción y las propiedades fotovoltaicas, lo que podría conducir al desarrollo de soluciones de energía solar rentables y respetuosas con el medio ambiente .

Emisión inducida por agregación (AIE)

El compuesto exhibe propiedades AIE, que son valiosas para crear materiales que emiten luz al agregarse. Esta característica es beneficiosa para desarrollar nuevos tipos de materiales luminiscentes con aplicaciones potenciales en bioimagen, sensores y dispositivos optoelectrónicos .

Comportamiento mecanofluoro cromático (MFC)

This compound: los derivados pueden cambiar su color de fluorescencia en respuesta a estímulos mecánicos. Este comportamiento MFC es útil para sensores de tensión y deformación, impresión de seguridad y desarrollo de materiales inteligentes que comunican visualmente cambios mecánicos .

Propiedades de cristal líquido

Los derivados de este compuesto se han estudiado por sus propiedades de cristal líquido, que son cruciales para aplicaciones en tecnologías de visualización, como pantallas de panel plano y papel electrónico. La capacidad de controlar la alineación y el comportamiento de fase de estos materiales es clave para avanzar en la resolución de la pantalla y la eficiencia energética .

Reacciones de sustitución electrófila

La reactividad de This compound en condiciones electrófilas se ha explorado para crear una variedad de derivados sustituidos. Estas reacciones son fundamentales para sintetizar nuevos compuestos con propiedades electrónicas y ópticas a la medida para su uso en sensores químicos y electrónica molecular .

Reacciones de metalación

La metalación de This compound permite la introducción de varios grupos funcionales, ampliando la versatilidad de este compuesto. Los derivados resultantes se pueden utilizar para construir arquitecturas moleculares complejas para aplicaciones avanzadas en ciencia de materiales .

Direcciones Futuras

While specific future directions for “3-Bromo-2-nitro-benzo[b]thiophene” were not found, research on similar compounds continues to be an active area of interest. For example, novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core have been synthesized and characterized . Another study reported an improved, multigram synthesis of 3-bromonaphthothiophene .

Mecanismo De Acción

Target of Action

3-Bromo-2-Nitro-1-Benzothiophene, also known as 3-Bromo-2-Nitrobenzo[b]thiophene or 3-Bromo-2-Nitro-benzo[b]thiophene, is a compound that has been studied for its potential biological activities Benzothiophene derivatives have been reported to exhibit cytotoxic activity, suggesting potential targets within cancer cells .

Mode of Action

Bronidox’s primary mode of action is believed to be the oxidation of essential protein thiols, causing inhibition of enzyme activity and subsequent inhibition of microbial growth

Biochemical Pathways

Benzothiophene derivatives are known to play a role in various biological activities such as anticancer, anti-inflammatory, and antimicrobial effects . These activities suggest that the compound may interact with multiple biochemical pathways, potentially influencing cell proliferation, inflammation, and microbial growth.

Result of Action

Benzothiophene derivatives have been associated with cytotoxic activity, suggesting that they may induce cell death or inhibit cell proliferation

Propiedades

IUPAC Name |

3-bromo-2-nitro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2S/c9-7-5-3-1-2-4-6(5)13-8(7)10(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVPNAJUHZJMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304856 | |

| Record name | 3-Bromo-2-nitro-benzo[b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17402-78-7 | |

| Record name | 17402-78-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-2-nitro-benzo[b]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-2-NITRO-BENZO(B)THIOPHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What makes the reactivity of 3-bromo-2-nitrobenzo[b]thiophene unique?

A: 3-Bromo-2-nitrobenzo[b]thiophene exhibits an intriguing reaction pathway when treated with amines in N,N-dimethylformamide (DMF). While typical aromatic nucleophilic substitution would be expected to replace the bromine atom, this compound undergoes a rearrangement. [, ] This results in the formation of two products: the expected N-substituted 3-amino-2-nitrobenzo[b]thiophene and its isomer, the unexpected N-substituted 2-amino-3-nitrobenzo[b]thiophene. [, ] This unusual reactivity opens up possibilities for synthesizing specific isomers that are otherwise challenging to obtain.

Q2: How was this unusual rearrangement confirmed?

A: Initially, spectroscopic techniques were employed to confirm the structures of the unexpected isomeric products. [, ] Further research using 3-bromo-2-nitrobenzo[b]thiophene labeled with carbon-13 at the C-2 position provided definitive proof of a nitro group shift, rather than a carbon skeleton rearrangement, during the nucleophilic substitution with 3-(trifluoromethyl)aniline. []

Q3: What is the significance of this rearrangement in organic synthesis?

A: The observed rearrangement in 3-bromo-2-nitrobenzo[b]thiophene reactions with amines presents a novel synthetic route to N-substituted 2-amino-3-nitrobenzo[b]thiophenes. [] This is particularly valuable as the direct synthesis of these isomers from 2-bromo-3-nitrobenzo[b]thiophene proves difficult, often resulting in undesirable byproducts. []

Q4: What influences the ratio of isomeric products formed?

A: The specific amine employed in the reaction plays a crucial role in dictating the ratio of the two isomeric products. [, ] Research investigating the impact of ortho-substituted anilines on the reaction outcome provided insights into the product distribution and their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics. [, ]

Q5: What is the proposed mechanism behind this rearrangement?

A: Further investigation into the reactivity of 3-bromo-2-nitrobenzo[b]thiophene with various nucleophiles has shed light on the underlying mechanism. Evidence points towards a base-catalyzed mechanism being responsible for the observed rearrangement. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(7,7-DIMETHYL-4-BICYCLO[3.1.1]HEPT-3-ENYL)METHOXY]ETHANOL](/img/structure/B95919.png)

![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)